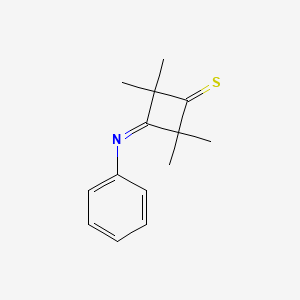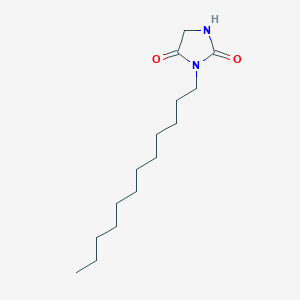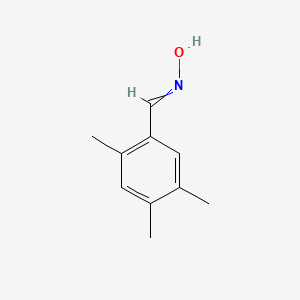
(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid is an organoboron compound with the molecular formula C7H11BO6 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two methoxycarbonyl groups and a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid typically involves the reaction of cyclopropyl derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted cyclopropyl derivatives .
Scientific Research Applications
(2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclopropylboronic acid
Comparison: (2,2-Bis(methoxycarbonyl)cyclopropyl)boronic acid is unique due to the presence of the cyclopropyl ring and two methoxycarbonyl groups, which provide distinct steric and electronic properties. This makes it more versatile in certain chemical reactions compared to simpler boronic acids like phenylboronic acid or methylboronic acid .
Properties
Molecular Formula |
C7H11BO6 |
|---|---|
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[2,2-bis(methoxycarbonyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C7H11BO6/c1-13-5(9)7(6(10)14-2)3-4(7)8(11)12/h4,11-12H,3H2,1-2H3 |
InChI Key |
WPGHCUQIDZVPJX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1(C(=O)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)

![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)


![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)


![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)
![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)

